molecular formula C17H23N3S B5531412 N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea

N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No. B5531412
M. Wt: 301.5 g/mol
InChI Key: BSMSTXNZZWTSPB-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea is involved in the synthesis and structural study within the context of organic chemistry and medicinal research. Though direct studies on this exact compound are rare, research on similar thiourea derivatives provides insight into their synthesis, molecular structure, and chemical properties. Thioureas are known for their wide range of applications, from organic synthesis to potential biological activities (Haribabu et al., 2015).

Synthesis Analysis

Thioureas are generally synthesized through the reaction of isothiocyanates with amines. For example, a thiourea derivative can be synthesized from cyclohexanecarbonyl isothiocyanate and primary amines, showcasing the adaptability of this method for creating a wide variety of thiourea compounds (Haribabu et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be determined using techniques such as X-ray crystallography. The crystal structure provides vital information about the molecular conformation, hydrogen bonding, and other structural aspects critical for understanding the chemical behavior of these compounds (Duque et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, such as cyclocondensations, which are significant for synthesizing heterocyclic compounds. These reactions are often base-catalyzed and result in compounds with potential pharmacological activities (Pal et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of thiourea derivatives, can be assessed using various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in drug design (Song Jironga, 2013).

Chemical Properties Analysis

Thiourea derivatives exhibit a range of chemical properties, including their reactivity towards other compounds, their potential as catalysts, and their use in organic synthesis. The chemical properties are influenced by the thiourea moiety's ability to participate in hydrogen bonding and its nucleophilicity (Haribabu et al., 2015).

properties

IUPAC Name

1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,19H,1-3,6-7,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMSTXNZZWTSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea

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